Methyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the sulfonamide group and the tetrahydrobenzothiophene core makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone and thiourea under basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiophene derivative with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study sulfonamide-based inhibition mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit enzyme activity by mimicking the substrate or binding to the active site. The benzothiophene core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3,4-dimethoxybenzenesulfonamido)-1-benzothiophene-3-carboxylate: Lacks the tetrahydro modification, which may affect its biological activity.
Methyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Contains a benzofuran core instead of benzothiophene, leading to different interaction profiles.
Uniqueness
The tetrahydro modification in the benzothiophene core of methyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate provides unique structural features that can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for developing new therapeutic agents.
Properties
Molecular Formula |
C18H21NO6S2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
methyl 2-[(3,4-dimethoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO6S2/c1-23-13-9-8-11(10-14(13)24-2)27(21,22)19-17-16(18(20)25-3)12-6-4-5-7-15(12)26-17/h8-10,19H,4-7H2,1-3H3 |
InChI Key |
ZKLWHIPZQPCVJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)OC |
Origin of Product |
United States |
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